molecular formula C8H9ClZn B8410082 (4-methylbenzyl)zinc(II) chloride

(4-methylbenzyl)zinc(II) chloride

Cat. No.: B8410082
M. Wt: 206.0 g/mol
InChI Key: GEWUULKDXWVRPH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(4-methylbenzyl)zinc(II) chloride is an organozinc reagent supplied For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any personal use. Organozinc halides of this type are valuable intermediates in modern synthetic organic chemistry. They primarily function as carbon nucleophiles in transition-metal-catalyzed cross-coupling reactions, such as the Negishi coupling, to form new carbon-carbon bonds . This allows for the selective introduction of the 4-methylbenzyl group into complex molecular architectures, a transformation highly relevant in the development of pharmaceuticals, liquid crystals, and advanced functional materials. The compound is part of a broader class of organozinc reagents known for their moderate reactivity and good functional group tolerance compared to other organometallics, providing researchers with a versatile tool for constructing organic molecules. The 4-methylbenzyl moiety can be a useful structural motif in material science, for instance, in the synthesis of ligands for luminescent zinc complexes or in the development of organic components for electronic devices. As a Lewis acid, the zinc center can coordinate to donor atoms, a property that can be exploited in catalysis and molecular recognition. Researchers value this reagent for its role in exploring new synthetic methodologies and constructing novel organic compounds for chemical and biological investigation. Handle with appropriate safety precautions in a controlled environment.

Properties

Molecular Formula

C8H9ClZn

Molecular Weight

206.0 g/mol

IUPAC Name

zinc;1-methanidyl-4-methylbenzene;chloride

InChI

InChI=1S/C8H9.ClH.Zn/c1-7-3-5-8(2)6-4-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1

InChI Key

GEWUULKDXWVRPH-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)[CH2-].[Cl-].[Zn+2]

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

(4-Methylbenzyl)zinc(II) chloride is widely used as a reagent in organic synthesis due to its ability to form carbon-carbon bonds through nucleophilic substitution reactions. It can react with electrophiles, such as alkyl halides and acyl chlorides, to create substituted aromatic compounds. This property is crucial for synthesizing complex organic molecules, including pharmaceuticals and natural products.

Key Reactions :

  • Nucleophilic Substitution : Forms substituted aromatic compounds.
  • Transmetalation : Facilitates cross-coupling reactions with metals like palladium or nickel.
  • Addition Reactions : Adds to carbonyl compounds to yield alcohols.

Material Science

In material science, (4-Methylbenzyl)zinc(II) chloride is utilized in the preparation of functional materials, including polymers and nanomaterials. Its organometallic nature allows it to be used as a precursor for catalysts that enhance reaction efficiency in various synthetic pathways.

Medicinal Chemistry

This compound has potential applications in medicinal chemistry due to its ability to synthesize biologically active compounds. It has been explored for its role in developing new drug candidates and therapeutic agents.

Case Study 1: Antimicrobial Efficacy

Research has demonstrated that (4-Methylbenzyl)zinc(II) chloride exhibits significant antimicrobial properties. In studies involving bacterial strains such as Escherichia coli and Staphylococcus aureus, the compound disrupted cell membranes, leading to cell lysis. This suggests its potential as a new antimicrobial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies have shown that this compound can induce apoptosis in various human cancer cell lines through reactive oxygen species-mediated pathways. The accumulation of the compound in cellular DNA indicates a direct interaction with genetic material, suggesting its potential use in cancer therapies.

Case Study 3: Anti-inflammatory Properties

Recent investigations have highlighted the anti-inflammatory effects of (4-Methylbenzyl)zinc(II) chloride. Treatment with this compound reduced pro-inflammatory cytokine production in immune cells, indicating its utility in managing inflammatory diseases.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Reactivity of Benzyl Halides in Cycloaddition Reactions

Compound Substituent Leaving Group Reaction Yield Reference
4-Methylbenzyl chloride Methyl Cl⁻ 52%
4-Bromobenzyl bromide Bromine Br⁻ 77%
4-Fluorobenzyl bromide Fluorine Br⁻ 77%

Table 2: Antiproliferative Activity of Zinc Complexes

Complex Substituent IC₅₀ (A-549 cells, µg/mL) Toxicity (BEAS-2B cells) Reference
(4-Methylbenzyl)ZnCl Methyl 1.90 Low
(4-Chlorobenzyl)ZnCl Chlorine 1.97 Low
Cisplatin 2.56 High

Q & A

Basic Research Questions

Q. How can (4-methylbenzyl)zinc(II) chloride be synthesized and characterized for purity in organometallic reactions?

  • Methodology : Use Atom Transfer Radical Polymerization (ATRP) protocols with 4-methylbenzyl chloride as an initiator. Purify reactants (e.g., CuCl) via acetic acid washing to remove CuCl₂ impurities. Characterize the product using elemental analysis (e.g., C/H/N percentages) and spectroscopic techniques (FT-IR for ν(C=O) and ν(CN) stretches). Ensure purity via GC-MS to identify by-products, especially when substituents like methyl groups affect reaction efficiency .

Q. What crystallographic tools are recommended for determining the crystal structure of (4-methylbenzyl)zinc(II) chloride derivatives?

  • Methodology : Employ SHELX (SHELXL for refinement, SHELXS/SHELXD for structure solution) for small-molecule crystallography. Use WinGX for data processing and ORTEP for visualizing anisotropic displacement ellipsoids. Validate hydrogen bonding or lattice energies via CCDC deposition (e.g., referencing CCDC 2032776 in similar hydrazide structures) .

Q. How do para-substituents on the benzyl group influence the reactivity of (4-methylbenzyl)zinc(II) chloride in cross-coupling reactions?

  • Methodology : Compare yields under controlled conditions (e.g., 125°C vs. 150°C for chlorination reactions). Use GC-MS to track by-product formation when substituents like -CH₃ or -NO₂ are present. Optimize solvent systems (e.g., acetonitrile) and ligand ratios (e.g., 2,2'-bipyridine) to mitigate steric/electronic effects .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in reaction mechanisms involving (4-methylbenzyl)zinc(II) chloride?

  • Methodology : Perform DFT calculations to model transition states and intermediates in reactions like oxidative addition or transmetalation. Compare computed activation energies with experimental kinetic data (e.g., semi-logarithmic plots for polymerization rates). Validate using PubChem-derived structural data (InChI keys, bond angles) .

Q. What strategies address discrepancies in catalytic activity data for zinc-based organometallics in asymmetric synthesis?

  • Methodology : Apply statistical analysis (e.g., ANOVA) to datasets from repeated trials. Use X-ray crystallography to correlate catalyst geometry (e.g., octahedral coordination in Sn analogs) with enantioselectivity. Reference SHELX-refined structures to identify steric parameters affecting turnover .

Q. How can lattice energy calculations improve the design of (4-methylbenzyl)zinc(II) chloride co-crystals for material science applications?

  • Methodology : Calculate lattice energies using software like DASH or Mercury, referencing hydrogen-bonding motifs in acyl hydrazides (e.g., CCDC 2032776). Experiment with co-formers (e.g., pyrazole derivatives) to enhance thermal stability, guided by SnCl₃ adduct formation studies .

Data Analysis and Reporting

Q. What protocols ensure reproducibility in reporting synthetic yields and characterization data for (4-methylbenzyl)zinc(II) chloride?

  • Methodology : Follow Beilstein Journal guidelines:

  • Experimental Section : Detail solvent distillation (e.g., N₂-purged acetonitrile), stoichiometry (e.g., MMA:initiator = 100:1), and purification steps.
  • Supporting Information : Include raw spectral data, crystallographic CIFs, and statistical analysis scripts. Cross-reference with PubChem entries for structural validation .

Q. How should researchers handle contradictory substituent effects in chlorination vs. etherification reactions involving benzyl-zinc complexes?

  • Methodology : Conduct controlled comparative studies (e.g., Y = -CH₃ vs. -Cl at 125°C). Use Arrhenius plots to dissociate electronic vs. steric contributions. Publish full datasets (including failed trials) to support meta-analyses .

Tables for Key Data

Property Value/Technique Reference
Optimal Reaction Temp.125°C (chlorination) / 150°C (ATRP)
FT-IR Peaksν(C=O): 1665 cm⁻¹, ν(CN): 1545 cm⁻¹
Crystallographic SoftwareSHELXL (R-factor < 5%), WinGX/ORTEP
Computational ToolsDFT (B3LYP/6-31G*), PubChem InChI Keys

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